4-Methyl-1,8-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine through a six-step reaction involving condensation, elimination, addition, protection, cyclic addition/exclusion, and deprotection steps, confirming the complexity and versatility of naphthyridine synthesis processes (Teng Da-wei, 2010).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been thoroughly investigated through spectroscopic methods such as NMR, MS, and X-ray crystallography. These studies reveal the distinct configurations, electronic distributions, and stereochemistry essential for understanding the chemical reactivity and properties of these compounds. For instance, the structural determination of ruthenium (II) complexes bearing bidentate 1,8-naphthyridine and terpyridine analogous tridentate ligands highlights the coordination chemistry and potential application of naphthyridines in the development of complex molecular architectures (T. Koizumi et al., 2005).
Chemical Reactions and Properties
Naphthyridines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the adaptability of naphthyridine compounds in forming ligands for metal complexes, demonstrating their importance in coordination chemistry (R. Zong et al., 2008). Additionally, the reactivity of naphthyridine compounds with amines under different conditions showcases their versatility in producing a wide range of derivatives, further expanding their application scope (S. Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of naphthyridines, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic electronics. The high thermal stability and phase transition temperatures of 4,8-substituted 1,5-naphthyridines, combined with their luminescence properties, make them promising materials for organic light-emitting diodes (OLEDs) (Kunyan Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of naphthyridines, including their reactivity, electron affinity, and potential for forming complex molecules, are integral to their utility in chemical synthesis and material science. The ability of naphthyridines to participate in multi-component reactions, as demonstrated in the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines, underscores their reactivity and potential for creating diverse chemical structures (A. Verma et al., 2013).
Scientific Research Applications
Mass Spectra Studies : 4-Methyl-1,8-naphthyridine and its derivatives have been examined for their mass spectra. Such studies provide valuable insights into the fragmentation modes and structural elucidation of these compounds, which is critical in various fields of chemistry and pharmacology (Paudler & Kress, 1967).
Methylamination Reactions : The compound has been used in methylamination reactions with liquid methylamine and potassium permanganate. This process leads to the formation of 4-methylamino-substituted nitro compounds, which have implications in synthetic chemistry and potentially in drug development (Woźniak, Grzegożek & Suryło, 1997).
Pharmaceutical Applications : 4-Methyl-1,8-naphthyridine derivatives have been synthesized for pharmaceutical use, particularly as 3-substituted 1,8-naphthyridine-2,4-diones. These compounds have important applications due to their pharmacological properties (Delieza et al., 1997).
Antibacterial Activity : Certain derivatives of 4-Methyl-1,8-naphthyridine have been studied for their antibacterial activity and potential inhibitory action against specific efflux pumps in multiresistant Staphylococcus aureus strains. This research is significant for developing new antibiotics and understanding resistance mechanisms (Oliveira-Tintino et al., 2020).
Electrochemical Properties : 4-Methyl-1,8-naphthyridine has been used in the synthesis of ruthenium (II) complexes to study their electrochemical properties. These properties are crucial in various applications such as catalysis, energy storage, and sensors (Koizumi, Tomon & Tanaka, 2005).
Optical Properties : Derivatives of 4-Methyl-1,8-naphthyridine have been synthesized and studied for their red-fluorescence emissions and two-photon absorptions. These optical properties have potential applications in imaging, sensing, and photodynamic therapy (Li et al., 2012).
Safety And Hazards
Future Directions
The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .
properties
IUPAC Name |
4-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,8-naphthyridine | |
CAS RN |
1569-17-1 | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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